

Methyl 4-(dimethylamino)benzoate CAS 1202-25-1 properties

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Compound of Interest

Compound Name: Methyl 4-(dimethylamino)benzoate

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An In-depth Technical Guide to **Methyl 4-(dimethylamino)benzoate** (CAS 1202-25-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 4-(dimethylamino)benzoate**, a versatile organic compound with significant applications in polymer chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, mechanisms of action, and handling protocols, grounding all claims in authoritative data.

Molecular Identity and Physicochemical Characteristics

Methyl 4-(dimethylamino)benzoate, also known as Methyl p-(dimethylamino)benzoate, is an aromatic ester characterized by a benzene ring substituted with a methyl ester group and a dimethylamino group at the para position. This unique electronic arrangement—an electron-donating dimethylamino group and an electron-withdrawing methoxycarbonyl group—governs its chemical reactivity and photophysical properties.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	1202-25-1	[1][2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1][2]
Molecular Weight	179.22 g/mol	[1]
IUPAC Name	methyl 4-(dimethylamino)benzoate	[1]
Synonyms	Methyl 4-dimethylaminobenzoate, Methyl p-(dimethylamino)benzoate, 4-Methoxycarbonyl-N,N-dimethylaniline	[3]
InChIKey	DBQGARDMYOMOOS-UHFFFAOYSA-N	[1][4]
SMILES	<chem>CN(C)C1=CC=C(C=C1)C(=O)OC</chem>	[1][5]
Appearance	White to light yellow crystalline powder/solid	
Melting Point	100-102 °C	[2]
Boiling Point	280.3 °C at 760 mmHg	[2]
Density	1.084 g/cm ³	[2]
Flash Point	112.6 °C	[2]
Solubility	Potentially soluble in organic solvents like ethanol, acetone, or dichloromethane. Low water solubility.	[6][7]

Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis of **Methyl 4-(dimethylamino)benzoate** is through the Fischer-Speier esterification of 4-(dimethylamino)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of common laboratory reagents.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a self-validating system where reaction completion can be monitored, and the product is purified to a high degree.

Causality Behind Experimental Choices:

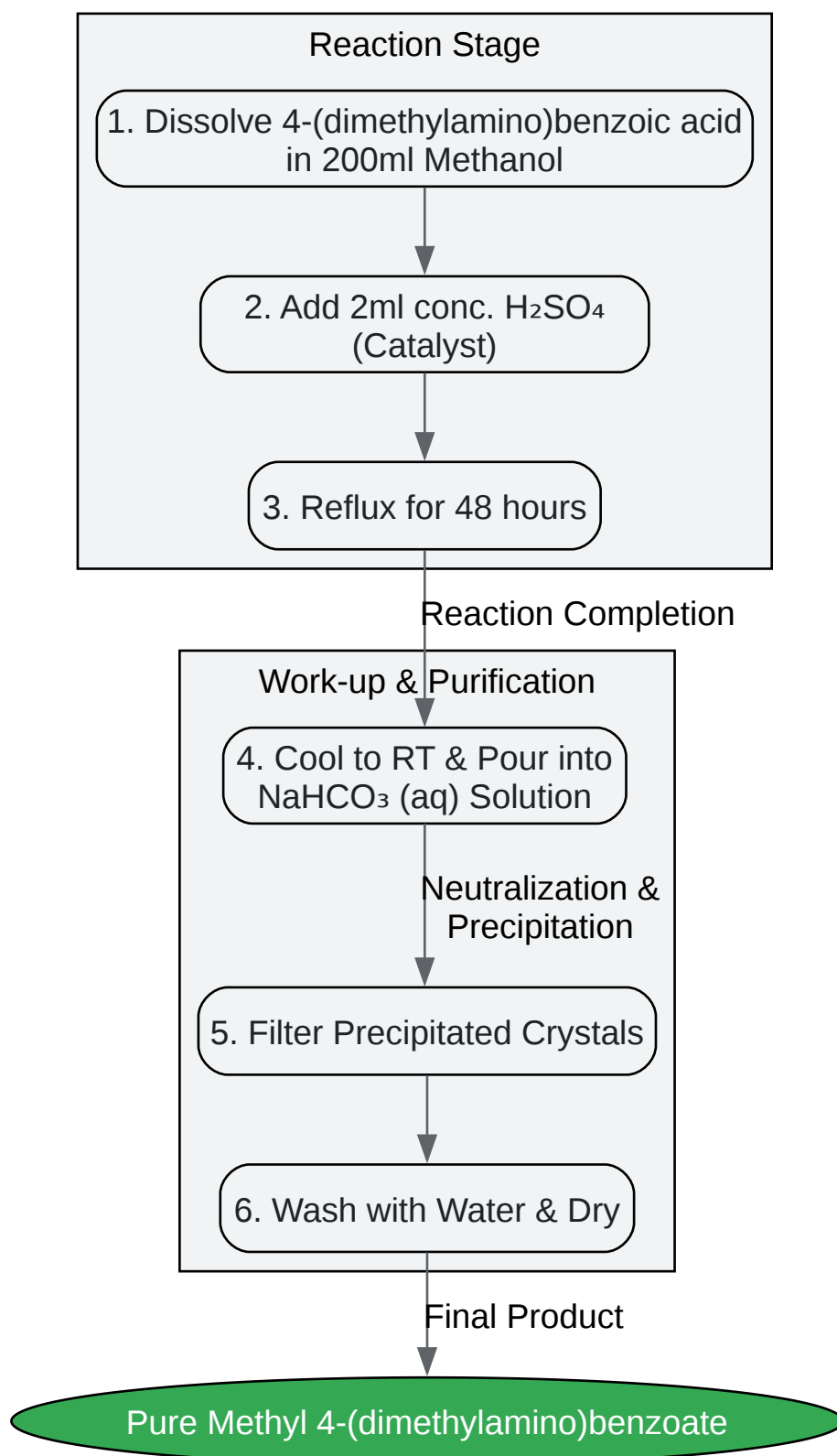
- **Methanol as Reagent and Solvent:** Methanol serves as one of the reactants and, used in excess, drives the reaction equilibrium towards the product side according to Le Châtelier's principle.
- **Sulfuric Acid as Catalyst:** Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
- **Reflux Conditions:** Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The two-day reflux period ensures the reaction goes to completion.[3]
- **Sodium Bicarbonate Work-up:** The reaction mixture is poured into an aqueous solution of sodium bicarbonate, a weak base. This step has a dual purpose: it neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt. This process causes the desired ester, which is insoluble in water, to precipitate out of the solution, facilitating its isolation.[3]

Step-by-Step Methodology:

- **Dissolution:** Dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol in a round-bottom flask.

- **Catalyst Addition:** Carefully add 2 ml of concentrated sulfuric acid to the solution while stirring.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux for 48 hours. [\[3\]](#)
- **Cooling & Precipitation:** After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing an aqueous solution of sodium bicarbonate.
- **Isolation:** Collect the precipitated crystals by vacuum filtration.
- **Washing & Drying:** Wash the collected crystals thoroughly with water to remove any residual salts and dry them to obtain the final product, **Methyl 4-(dimethylamino)benzoate**. The expected yield is approximately 24 g. [\[3\]](#)

Diagram: Synthesis and Purification Workflow



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Caption: Workflow for the synthesis of **Methyl 4-(dimethylamino)benzoate**.

Spectroscopic and Analytical Data

Structural confirmation is paramount. The following data are characteristic of **Methyl 4-(dimethylamino)benzoate**.

Table 2: Key Spectroscopic Data

Analysis	Observed Data	Interpretation
Mass Spectrometry (EI)	Major Fragments (m/z): 179 (M ⁺), 148, 178, 77	The peak at m/z 179 corresponds to the molecular ion. The fragment at 148 is characteristic of the loss of the methoxy group (-OCH ₃). ^[1]
¹³ C NMR	Data available in spectral databases	Expect signals for two distinct methyl carbons (N-methyl and ester methyl), aromatic carbons, and a carbonyl carbon.
¹ H NMR	Data available in spectral databases	Expect singlets for the N-methyl protons and the ester methyl protons, and doublets for the aromatic protons, characteristic of a para-substituted benzene ring.
UV Absorption	Maximum Absorption Wavelength (λ _{max}): 316 nm (in H ₂ O)	This absorption in the UV region is critical for its role as a photoinitiator.

Core Applications and Mechanisms of Action

While a valuable synthetic intermediate, the primary industrial and research application of **Methyl 4-(dimethylamino)benzoate** and its analogues (like the ethyl ester) is in photopolymerization.

Application 1: Type II Photoinitiator Systems

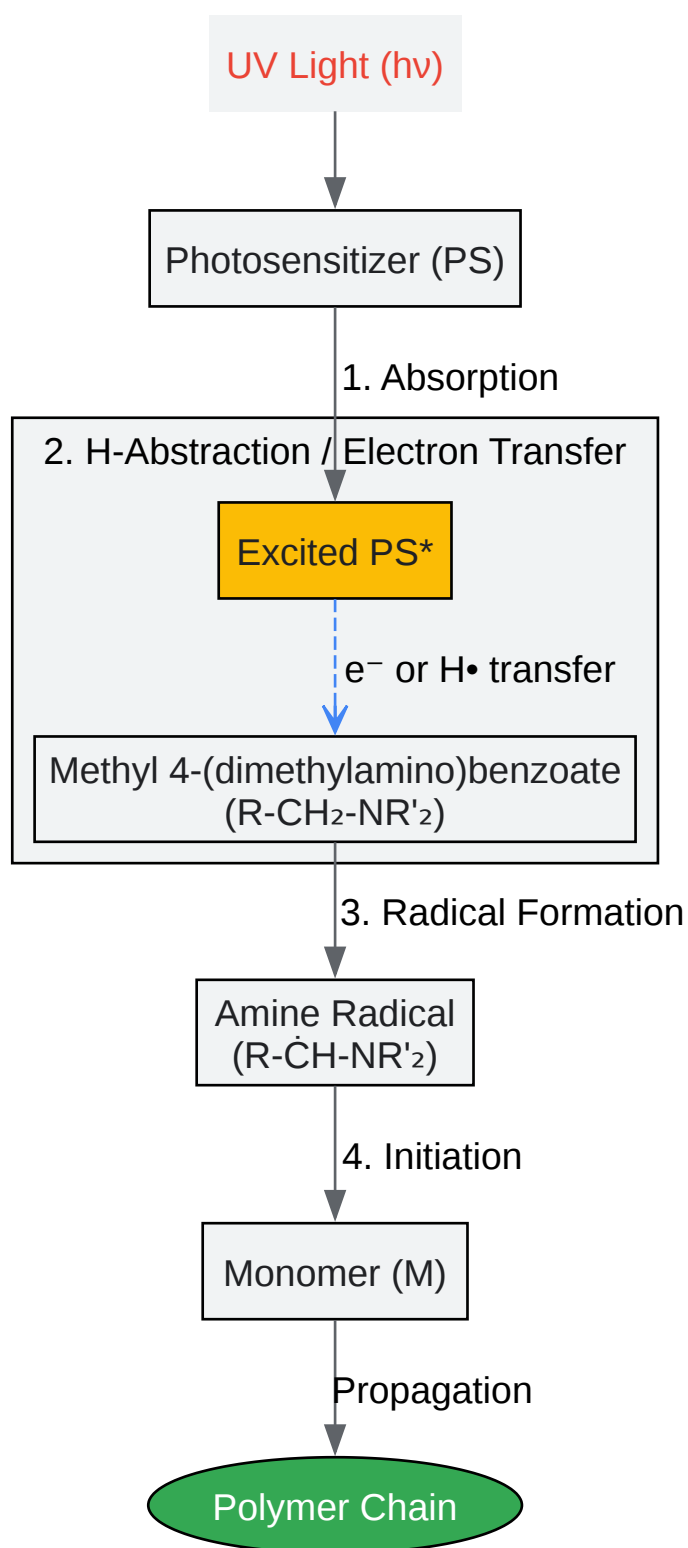
In UV-curable coatings, inks, and dental materials, free-radical polymerization is often initiated by a photochemical process.[7][8] **Methyl 4-(dimethylamino)benzoate** functions as a highly efficient co-initiator or synergist in a Type II photoinitiator system.[9]

Mechanism of Action: Type II systems require two components: a photosensitizer (e.g., benzophenone, camphorquinone, or a thioxanthone) and a co-initiator (the amine).[8][9]

- Photoexcitation: The photosensitizer (PS) absorbs UV light, promoting it to an excited singlet state (1PS), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (3PS).
- Electron/Hydrogen Transfer: The excited triplet photosensitizer ($^3PS^*$) is highly reactive and abstracts a hydrogen atom or an electron from the tertiary amine co-initiator, **Methyl 4-(dimethylamino)benzoate**.
- Radical Generation: This transfer process regenerates the ground-state photosensitizer and produces an amine-derived radical. This radical is the active species that initiates the polymerization of monomers (e.g., acrylates).

The ethyl analogue, Ethyl 4-(dimethylamino)benzoate (EDB), is often used in these systems and its mechanism is directly comparable.[9]

Diagram: Mechanism of Type II Photoinitiation



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Caption: General mechanism of a Type II photoinitiation system.

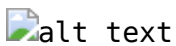
Application 2: Synthetic Intermediate and Fluorescent Probe

- Organic Synthesis: The compound serves as a versatile building block. The ester group can undergo hydrolysis, transesterification, or reduction, while the dimethylamino group directs electrophilic aromatic substitution to the ortho positions.^[10] This makes it a valuable precursor for pharmaceuticals and specialty chemicals.
- Fluorescent Probe: **Methyl 4-(dimethylamino)benzoate** is a fluorescent molecule that emits light around 360 nm upon UV absorption. This property allows it to be used as a probe, for instance, in measuring the acidity of solutions.^[5]

Safety, Handling, and Storage

Proper handling of **Methyl 4-(dimethylamino)benzoate** is essential for laboratory safety. The following information is synthesized from material safety data sheets (MSDS).

Table 3: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Precautionary Statements
	GHS07	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Synthesized from[2][4]

Handling and Storage Recommendations:

- Handling: Use in a well-ventilated place, preferably within a chemical fume hood.[2][11] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][11] Avoid formation of dust and contact with skin and eyes.[11]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][11] Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents.[2] Recommended storage is at room temperature.[4]

Conclusion

Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1) is a compound of significant utility, primarily recognized for its role as a co-initiator in photopolymerization. Its synthesis is well-established, and its physicochemical properties are thoroughly characterized. For researchers in polymer science, organic synthesis, and materials development, a deep understanding of its properties, mechanisms, and safe handling procedures is crucial for leveraging its full potential.

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